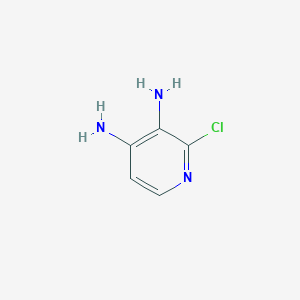

2-Chloropyridine-3,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143160. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOIYBVEDIFBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301412 | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-08-8 | |

| Record name | 39217-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloropyridine-3,4-diamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloropyridine-3,4-diamine

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of novel heterocyclic scaffolds. The information is presented to not only inform but also to explain the causality behind its utility in modern drug discovery.

This compound is a highly functionalized pyridine derivative. Its structure, featuring vicinal diamines and a chlorine atom, makes it a versatile precursor for a range of complex heterocyclic systems.

Table 1: Chemical Identifiers and Properties [1][2]

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 39217-08-8 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| Appearance | Solid |

| Melting Point | 158-163 °C |

| InChI | 1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) |

| InChIKey | PWOIYBVEDIFBEO-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1N)N)Cl |

Caption: Generalized synthetic workflow for this compound.

Application in Heterocyclic Chemistry: The Imidazo[4,5-b]pyridine Scaffold

A primary application of this compound is as a precursor for the synthesis of imidazo[4,5-b]pyridines. These fused heterocyclic systems are recognized as bioisosteres of purines, a core structure in DNA and numerous cofactors. This structural mimicry allows them to interact with biological targets that recognize purines, leading to a wide range of significant biological activities. [3] The most common method for constructing this scaffold is the Phillips condensation reaction . This involves the condensation of the vicinal diamines with an aromatic aldehyde, followed by an oxidative cyclization to form the fused imidazole ring. [3]This reaction is often mediated by reagents like sodium metabisulfite in a high-boiling solvent such as DMSO. [3]The versatility of this reaction allows for the introduction of various aryl substituents at the 2-position of the imidazopyridine core, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. [3] The resulting imidazo[4,5-b]pyridine derivatives have demonstrated a wide array of pharmacological properties, including:

-

Antiproliferative

-

Antiviral

-

Antibacterial

-

Anti-inflammatory

Caption: Phillips condensation for imidazo[4,5-b]pyridine synthesis.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and broad signals for the amine protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino groups and the electron-withdrawing chloro and ring nitrogen atoms.

-

¹³C NMR: The carbon NMR would display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the chlorine and nitrogen atoms would show characteristic chemical shifts.

-

IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations from the aromatic ring, and a C-Cl stretching vibration at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Classification [1]| Pictogram(s) | Hazard Statement(s) | | :--- | :--- | |

| H301: Toxic if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |-

Precautionary Statements (Selected): P261, P264, P270, P280, P301+P316, P302+P352, P305+P351+P338. [1]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [4][5]Avoid contact with skin, eyes, and clothing. Do not breathe dust. [4]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [5][6]In case of insufficient ventilation, wear suitable respiratory equipment. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

-

PubChem. This compound | C5H6ClN3 | CID 285736. [Link]

-

Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS. [Link]

-

PubChem. 2-Chloropyridine | C5H4ClN | CID 7977. [Link]

-

PubChem. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

NIST. Pyridine, 2-chloro- - the NIST WebBook. [Link]

- Google Patents.

-

NIST. Pyridine, 2-chloro- - the NIST WebBook. [Link]

-

IUCr. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

-

PubChem. 3-Chloropyridine-2,6-diamine | C5H6ClN3 | CID 12263994. [Link]

- Google Patents.

-

PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. [Link]

-

SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

Introduction: The Strategic Importance of 2-Chloropyridine-3,4-diamine in Medicinal Chemistry

An In-depth Technical Guide to 2-Chloropyridine-3,4-diamine (CAS: 39217-08-8) for Advanced Chemical Synthesis

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of drug discovery and development.[1] Its strategic value lies in the unique arrangement of its functional groups: a pyridine core, a chlorine atom at the 2-position, and vicinal diamines at the 3 and 4-positions. This specific architecture allows for sequential, regioselective modifications, making it an exceptionally versatile scaffold for constructing complex molecular architectures.[2]

The vicinal diamine functionality is an ideal precursor for the synthesis of fused bicyclic heterocyclic systems, most notably imidazo[4,5-b]pyridines. These structures are recognized as purine bioisosteres, enabling them to mimic endogenous purines and interact with a wide array of biological targets.[3] This mimicry has led to the development of imidazo[4,5-b]pyridine derivatives with significant potential as antiproliferative, antiviral, and anti-inflammatory agents.[3] Simultaneously, the C2-chloro substituent serves as a robust synthetic handle for introducing molecular diversity through various cross-coupling reactions, which is fundamental for optimizing pharmacological profiles in structure-activity relationship (SAR) studies.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the properties, synthesis, reactivity, and application of this pivotal chemical intermediate.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in its effective utilization in any synthetic campaign. The compound is typically a white to light yellow solid or crystalline powder, with solubility in many common organic solvents.[1][4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 39217-08-8 | [4][5][6] |

| Molecular Formula | C₅H₆ClN₃ | [4][5][7] |

| Molecular Weight | 143.57 g/mol | [4][5][7] |

| Appearance | White to light yellow solid/crystals | [1][4] |

| Melting Point | 158-163 °C | [4] |

| Boiling Point | 381.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.447 g/cm³ (Predicted) | [4] |

| InChI Key | PWOIYBVEDIFBEO-UHFFFAOYSA-N | [6] |

| SMILES | C1=CN=C(C(=C1N)N)Cl | [6][8] |

Synthesis and Purification Strategies

While this compound is commercially available from various suppliers[9][10], understanding its synthesis is crucial for specialized applications or large-scale needs. The synthesis of functionalized aminopyridines often involves multi-step sequences that require careful control of regioselectivity. A common conceptual pathway involves the introduction of amino groups onto a pre-functionalized chloropyridine ring.

One plausible approach, drawing from established methods for synthesizing related compounds, begins with 2-chloropyridine.[11] The pyridine ring is first activated by N-oxidation, followed by nitration, which directs the nitro group to the 4-position. Subsequent reduction of the nitro group and introduction of the second amine function would yield the final product.

Diagram: Conceptual Synthetic Pathway

Caption: Conceptual synthesis of this compound.

Purification Protocol: Purification is typically achieved via recrystallization. The choice of solvent is critical; ethanol has been noted as effective for similar aminopyridines.[12]

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a further 5-10 minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Validation: Confirm purity and identity using melting point analysis, HPLC, and spectroscopic methods (NMR, MS).

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by its two primary reactive sites: the vicinal diamines and the C2-chloro group. This allows for a modular approach to building complex molecules.

Diagram: Key Reactive Sites

Caption: Reactivity map of this compound.

Formation of Fused Heterocycles: The Imidazo[4,5-b]pyridine Core

The most powerful application of the vicinal diamine moiety is its use in constructing the imidazo[4,5-b]pyridine scaffold. The Phillips condensation reaction is a highly efficient method for this transformation, involving the condensation of the diamine with an aromatic aldehyde followed by oxidative cyclization.[3]

Causality: This reaction is synthetically valuable because it allows for the direct installation of a variable aryl substituent (from the aldehyde) at the 2-position of the imidazopyridine core, providing a straightforward route to generate a library of compounds for SAR exploration. The use of a high-boiling solvent like DMSO is necessary to provide the thermal energy for both the condensation and subsequent cyclization steps.[3]

Experimental Protocol: Phillips Condensation for Imidazo[4,5-b]pyridine Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and sodium metabisulfite (Na₂S₂O₅, 1.5 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension.

-

Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO and salts.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final 2-aryl-6-chloro-3H-imidazo[4,5-b]pyridine product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

C2-Position Modification via Cross-Coupling

The 2-chloro substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation).[2] These reactions are cornerstones of modern medicinal chemistry, enabling the late-stage functionalization of complex molecules.

Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, but palladium catalysis offers a much broader substrate scope and milder reaction conditions compared to classical SₙAr reactions.[13] This allows for the introduction of a vast array of aryl, heteroaryl, and amine moieties, which can profoundly influence the compound's solubility, cell permeability, and target-binding affinity.

Safety and Handling

This compound is an acute oral toxin and can cause serious eye irritation and allergic skin reactions.[8] Proper personal protective equipment (PPE) and handling procedures are mandatory.

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed.[8]H317: May cause an allergic skin reaction.[8]H319: Causes serious eye irritation.[8] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.[14]

-

Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[15]

-

Avoid breathing dust.[14]

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14][16]

Conclusion

This compound (CAS 39217-08-8) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its dual-reactive nature, enabling both fused-ring formation and cross-coupling diversification, provides an efficient and modular platform for accessing novel chemical space. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation therapeutic agents.

References

- SincereChemical. 2-Chloro-3,4-diaminopyridine CAS 39217-08-8 100% factory price.

- ChemicalBook.

- Sigma-Aldrich. 3,4-Diamino-2-chloropyridine 97%.

- Santa Cruz Biotechnology. 2-Chloro-3,4-diaminopyridine.

- Amerigo Scientific. 3,4-Diamino-2-chloropyridine (97%).

- Matrix Fine Chemicals. This compound | CAS 39217-08-8.

- Benchchem. Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.

- Frontier Specialty Chemicals. This compound.

- J&K Scientific LLC. This compound, 97%.

- Chempanda.

- Smolecule. Buy this compound hydrochloride.

- Chem-Impex. 2-Chloro-3,4-diaminopyridine.

- PubChem. This compound.

- Jubilant Ingrevia.

- Fisher Scientific. SAFETY DATA SHEET - 2,4-Pyrimidinediamine, 6-chloro-.

- Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.

- PubChem. 2-Chloropyridine.

- Fisher Scientific.

- ChemicalBook. 2-Amino-4-chloropyridine synthesis.

- PubChem. 2-Chloro-3-pyridylamine.

- ChemicalBook.

- Google Patents.

- International Union of Crystallography.

- ResearchGate.

- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.

- PubMed.

- Guidechem.

- IUCr Journals.

- Google Patents.

- National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- ResearchGate.

- National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- MDPI.

- National Toxicology Program. 2-Chloropyridine.

- ResearchGate.

- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound hydrochloride | 1187830-93-8 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 39217-08-8 [matrix-fine-chemicals.com]

- 7. 3,4-Diamino-2-chloropyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | C5H6ClN3 | CID 285736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | [frontierspecialtychemicals.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 12. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. lobachemie.com [lobachemie.com]

Synthesis of 2-Chloropyridine-3,4-diamine: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 2-Chloropyridine-3,4-diamine, a pivotal heterocyclic building block in contemporary drug discovery and development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for reagent selection, and process optimization. We present a validated two-step synthetic pathway commencing with the regioselective nitration of 2-chloro-4-aminopyridine to form the key intermediate, 4-amino-2-chloro-3-nitropyridine, followed by its efficient reduction. This guide is structured to empower researchers, medicinal chemists, and process development scientists with the expertise to reliably produce this high-value compound, complete with detailed experimental protocols, mechanistic insights, safety imperatives, and characterization data.

Strategic Overview: A Two-Step Approach

The synthesis of this compound (CAS 39217-08-8) is most reliably achieved through a two-step sequence involving the introduction of a nitro group onto a commercially available precursor, followed by its subsequent reduction to an amine.[1][2] This strategy is predicated on the robust and predictable nature of electrophilic nitration on activated pyridine rings and the wide array of established methods for nitro group reduction.

The chosen starting material, 2-chloro-4-aminopyridine, offers distinct advantages. The amino group at the C4 position and the chloro group at the C2 position cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, ensuring high regioselectivity and minimizing the formation of unwanted isomers.[3]

Sources

2-Chloropyridine-3,4-diamine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Chloropyridine-3,4-diamine

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 39217-08-8), a critical heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the molecule's structural features, spectroscopic signature, and physicochemical properties. It delves into the causality behind its synthesis and reactivity, with a particular focus on its role as a precursor to potent bioactive scaffolds such as imidazo[4,5-b]pyridines. Detailed experimental workflows for synthesis and characterization are provided, underpinned by authoritative references to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: A Versatile Pyridine Scaffold

This compound is a highly functionalized pyridine derivative whose strategic arrangement of substituents—a chloro group and two adjacent (vicinal) amino groups—makes it a molecule of significant interest. Pyridine-based ring systems are among the most prevalent heterocycles in drug design, valued for their ability to modulate pharmacological activity.[1] The unique architecture of this compound provides a robust platform for constructing complex fused heterocyclic systems.

The primary utility of this compound stems from its vicinal diamine functionality, which is an ideal precursor for the synthesis of imidazo[4,5-b]pyridines.[2] These resulting scaffolds are recognized as bioisosteres of purines, a fundamental component of DNA and RNA. This structural mimicry allows imidazo[4,5-b]pyridine derivatives to interact with biological targets typically addressed by purine-based molecules, leading to a wide spectrum of therapeutic applications, including antiproliferative, antiviral, and anti-inflammatory agents.[2] This guide will explore the foundational molecular characteristics that enable these applications.

Molecular Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular structure. Understanding its chemical identity, three-dimensional arrangement, and inherent properties is paramount for its effective application.

Chemical Identity and Properties

The fundamental identifiers and key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4-Diamino-2-chloropyridine | [4] |

| CAS Number | 39217-08-8 | [3][4][5] |

| Molecular Formula | C₅H₆ClN₃ | [3][4][5] |

| Molecular Weight | 143.57 g/mol | [3][4][5] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 158-163 °C | |

| Purity | ≥ 97% (typically available) | [4] |

Structural Elucidation and Spectroscopic Profile

While a specific crystal structure for this compound is not publicly available, analysis of its isomer, 5-chloropyridine-2,3-diamine, reveals key structural expectations. The molecule is expected to be nearly planar, with the two amino groups likely twisted slightly out of the pyridine ring plane to minimize steric hindrance.[7] Intermolecularly, the amino groups and the pyridine nitrogen are prime candidates for forming strong hydrogen bonding networks, which dictates the compound's solid-state packing and influences its melting point and solubility.[7]

The identity and purity of the compound are definitively confirmed through a combination of spectroscopic techniques.

Caption: Molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. Additionally, two broader signals would be present for the non-equivalent amine protons (NH₂) at positions 3 and 4. The exact chemical shifts would depend on the solvent used.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amines (typically two bands in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) at m/z 143. A characteristic isotopic pattern would also be observed due to the presence of chlorine: a peak at M+2 (m/z 145) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Synthesis and Core Reactivity

The strategic value of this compound lies in its predictable reactivity, which allows it to serve as a versatile starting material for more complex molecules.

Synthetic Pathways

While several synthetic routes exist for chloropyridines and aminopyridines, a common industrial approach involves multi-step synthesis starting from more readily available pyridine derivatives. This can include nitration, chlorination, and reduction steps. For instance, a plausible route could involve the nitration of a 2-chloropyridine precursor, followed by reduction of the nitro groups to amines.[8] The specific sequence and reagents are chosen to control the regioselectivity and achieve the desired 3,4-diamine substitution pattern.

Key Reactivity: The Phillips Condensation

The most significant reaction of this compound is the Phillips condensation , which is a highly efficient method for constructing the imidazo[4,5-b]pyridine scaffold.[2]

-

Causality of the Reaction: This reaction involves the condensation of the vicinal diamine with an aromatic aldehyde. The process is typically followed by an oxidative cyclization to form the fused imidazole ring. The choice of a high-boiling solvent like dimethyl sulfoxide (DMSO) and a mild oxidizing agent such as sodium metabisulfite facilitates the reaction, which proceeds via an initial Schiff base formation followed by intramolecular cyclization and subsequent aromatization.[2] This method is powerful because it allows for the introduction of diverse aryl substituents at the 2-position of the final product, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

Caption: Phillips condensation reaction workflow.

Applications in Drug Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

-

Pharmaceutical Development: Its role as a precursor to imidazo[4,5-b]pyridines is central to its value. This class of compounds has been investigated for a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[2][6]

-

Agrochemicals: The compound is also used in the formulation of crop protection agents, contributing to the efficacy of herbicides and pesticides.[6]

-

Biochemical Research: In a laboratory setting, it can serve as a reagent or building block for creating molecular probes to study enzyme activities and metabolic pathways.[6]

Experimental Protocols

The following protocols are representative workflows for the synthesis and characterization of a derivative from this compound.

Protocol: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine Derivative

This protocol is based on the Phillips condensation method.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-aryl-imidazo[4,5-b]pyridine derivative.

Protocol: Analytical Characterization Workflow

This workflow ensures the identity and purity of the synthesized compound.

Caption: Standard analytical workflow for compound characterization.

-

Thin Layer Chromatography (TLC): Assess the purity of the crude and purified product. A single spot for the purified product indicates successful purification.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum to confirm the structure of the final product.

-

Mass Spectrometry: Analyze the sample via LC-MS or direct infusion to confirm the expected molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Determine the final purity of the compound quantitatively.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Classification: The compound is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[3]

-

GHS Pictograms: Danger[3]

-

Hazard Statements: H301, H317, H319[3]

-

Precautionary Statements: P261, P264, P280, P301+P310, P302+P352, P305+P351+P338

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Avoid inhalation of dust and contact with skin and eyes.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a cornerstone intermediate whose value is deeply rooted in its molecular structure. The strategic placement of its chloro and vicinal diamine functionalities on a pyridine core provides a reliable and versatile platform for constructing complex heterocyclic systems. Its role in the synthesis of imidazo[4,5-b]pyridines, potent purine bioisosteres, solidifies its importance in modern drug discovery and development. A thorough understanding of its structure, reactivity, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in scientific research.

References

-

PubChem. This compound | C5H6ClN3 | CID 285736. [Link]

-

Amerigo Scientific. 3,4-Diamino-2-chloropyridine (97%). [Link]

-

Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

IUCr. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C5H6ClN3 | CID 285736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Diamino-2-chloropyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloropyridine-3,4-diamine

Introduction

2-Chloropyridine-3,4-diamine (CAS 39217-08-8) is a key heterocyclic building block. Its structure, featuring a pyridine ring substituted with a chlorine atom and two vicinal amino groups, offers multiple reactive sites for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical agents. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring the integrity of subsequent biological and material testing.

This document serves as a practical guide to achieving this confirmation. Acknowledging the current scarcity of publicly archived spectra for this specific molecule, we will shift the focus from presenting existing data to empowering the researcher. This guide will detail the expected spectroscopic signatures and provide robust, step-by-step protocols for acquiring high-quality data. For comparative context, we will refer to the published data of its isomer, 5-Chloropyridine-2,3-diamine, to ground our predictions in experimental reality.[1]

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure and its constituent functional groups.

Caption: Molecular Structure of this compound.

Key functional groups and their expected contributions:

-

Pyridine Ring: Aromatic C-H, C=C, and C=N bonds.

-

Amine Groups (-NH₂): N-H stretching and bending vibrations in IR; exchangeable protons in ¹H NMR.

-

Chloro Group (-Cl): Influences electronic environment (inductive effect) in NMR and produces a characteristic isotopic pattern in MS.

-

Aromatic Protons: Two distinct protons on the pyridine ring (at C5 and C6) are expected to show signals in the aromatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

2.1 Principles and Predictions Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the key diagnostic signals are expected from the N-H bonds of the amine groups and the various bonds within the aromatic ring.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Predicted Intensity | Comparative Data (5-Chloropyridine-2,3-diamine)[1] |

|---|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium | 3392, 3309 cm⁻¹ |

| Aromatic C-H | C-H Stretch | 3000 - 3150 | Medium-Weak | 3172 cm⁻¹ |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1640 | Strong | 1637, 1572, 1472 cm⁻¹ |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium | (Overlaps with C=C) |

| Aromatic C-H | C-H Out-of-Plane Bend | 750 - 900 | Strong | 861, 792 cm⁻¹ |

| C-Cl Bond | C-Cl Stretch | 600 - 800 | Medium-Strong | 680 cm⁻¹ |

Causality: The two N-H stretching bands arise from the symmetric and asymmetric stretching modes of the primary amine groups. The aromatic ring stretches are typically strong and appear as a group of sharp bands. The exact position of the C-H out-of-plane bending is highly diagnostic of the substitution pattern on the ring.

2.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR ATR-FTIR is the method of choice for solid powder samples due to its minimal sample preparation and high reproducibility.[2][3][4]

Methodology:

-

Instrument Preparation: Ensure the Bruker Alpha-P (or equivalent) FTIR spectrometer is powered on and the OPUS software is running. Allow the instrument to warm up for at least 5 minutes.[2]

-

Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe (e.g., Kimwipe) moistened with isopropyl alcohol or ethanol. Allow the solvent to fully evaporate.[2][3]

-

Background Spectrum: With the clean, empty crystal, run a background measurement. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal, ensuring it is fully covered.[4]

-

Apply Pressure: Lower the instrument's anvil or press arm onto the sample to ensure firm, uniform contact between the powder and the crystal surface. Good contact is critical for a high-quality spectrum.[5]

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.

-

Data Processing: After acquisition, perform an ATR correction if comparing the spectrum to a transmission library. Label the significant peaks using the peak-picking function in the software.[2]

-

Cleanup: Retract the anvil, remove the sample powder, and clean the crystal thoroughly as described in step 2.

Sources

- 1. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloropyridine-3,4-diamine

Introduction: The Strategic Importance of 2-Chloropyridine-3,4-diamine

In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design.[1] Among these, this compound (C₅H₆ClN₃) is a pivotal building block, valued for its unique electronic properties and versatile reactivity, enabling the synthesis of complex heterocyclic systems. Its structure, featuring a chlorine atom and two adjacent amino groups on a pyridine core, presents a distinct challenge and opportunity for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for confirming the identity, purity, and detailed molecular structure of such compounds in solution.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving beyond a simple data report to explain the underlying principles that govern its spectral features. We will delve into the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, present a field-proven protocol for data acquisition, and interpret the resulting spectrum with the rigor required by research and development professionals.

Theoretical Underpinnings: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted pyridine is a direct reflection of the electronic environment of each proton. The parent pyridine ring exhibits characteristic downfield shifts for its protons due to the electron-withdrawing nature and diamagnetic anisotropy of the nitrogen-containing aromatic system.[1] The protons alpha to the nitrogen (C2, C6) are the most deshielded (δ 8.5-8.8 ppm), while the beta (C3, C5) and gamma (C4) protons appear further upfield.[1]

For this compound, the substituents dramatically modulate this electronic landscape:

-

Nitrogen Heteroatom: As in all pyridines, the ring nitrogen strongly deshields the adjacent proton at the C6 position.

-

Chloro Group (C2): The chlorine atom is an electron-withdrawing group via induction. This effect would typically deshield adjacent protons, but in this molecule, there are no protons at the C1 or C3 positions.

-

Diamine Groups (C3 & C4): The two amino (-NH₂) groups are powerful electron-donating groups through resonance. They increase the electron density on the pyridine ring, particularly at the ortho and para positions, causing significant upfield (shielding) shifts for the remaining ring protons.

Based on these principles, we can predict the following for the two aromatic protons, H-5 and H-6:

-

H-6 Proton: This proton is alpha to the ring nitrogen, which is a powerful deshielding influence. It will therefore be the most downfield of the aromatic signals.

-

H-5 Proton: This proton is beta to the ring nitrogen and ortho to the electron-donating amino group at C4. This combination of factors will cause it to be significantly shielded (shifted upfield) compared to H-6.

-

Coupling: Protons H-5 and H-6 are on adjacent carbons (ortho relationship). They will mutually split each other's signals into doublets. The expected coupling constant (³JH5-H6) for ortho protons on a pyridine ring is typically in the range of 4-6 Hz.[1]

-

Amine Protons: The two -NH₂ groups are in different chemical environments. The C3-NH₂ is adjacent to the chloro-substituted C2, while the C4-NH₂ is between the C3-NH₂ and the C5 proton. Consequently, they are expected to appear as two distinct, likely broad, signals. In a solvent like DMSO-d₆, which can participate in hydrogen bonding, the exchange of these protons is slowed, allowing for their observation.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.[2] This protocol is designed to be a self-validating system for obtaining reliable data.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[2][3] A higher concentration may be needed for less sensitive experiments like ¹³C NMR but can cause line broadening in ¹H spectra due to increased viscosity.

-

Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for several reasons: it readily dissolves the polar diamine, and its ability to form hydrogen bonds helps to slow the quadrupole-induced broadening and chemical exchange of the N-H protons, often making them sharper and easier to observe.[3]

-

Dissolution & Filtration: Ensure the sample is fully dissolved, using gentle vortexing if necessary. To obtain the highest resolution, the solution must be free of any particulate matter which can degrade magnetic field homogeneity and broaden spectral lines.[4] Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Final Volume: Adjust the sample height in the NMR tube to approximately 50-55 mm (around 0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[4][5]

Step 2: NMR Spectrometer Setup (400 MHz Example)

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the DMSO-d₆, which serves to stabilize the magnetic field during the experiment.

-

Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is critical for achieving narrow linewidths and high resolution.[3]

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton (¹H) pulse-acquire sequence.

-

Spectral Width: Set to cover a range of approximately 0-10 ppm.[3]

-

Transmitter Offset: Center the frequency on the aromatic region (approx. 5-6 ppm).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): Set to 1.5-2.0 seconds to allow for adequate relaxation of the protons between pulses.[3]

-

Acquisition Time (at): Aim for 2-4 seconds.

-

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis. The residual proteo-solvent peak of DMSO-d₅ appears as a quintet at δ 2.50 ppm. This peak should be used as the internal reference.

-

Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to show four distinct signals: two doublets in the aromatic region and two broad singlets corresponding to the amine protons. The analysis is summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.5 - 7.7 | Doublet (d) | ³JH6-H5 = ~5.0 Hz | 1H |

| H-5 | ~6.8 - 7.0 | Doublet (d) | ³JH5-H6 = ~5.0 Hz | 1H |

| C4-NH₂ | ~5.5 - 6.0 | Broad Singlet (br s) | - | 2H |

| C3-NH₂ | ~5.0 - 5.5 | Broad Singlet (br s) | - | 2H |

Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary slightly. A closely related isomer, 5-chloropyridine-2,3-diamine, shows its aromatic protons as doublets at δ 6.69 and δ 7.21 (J = 2.3 Hz) and its amine protons at δ 4.99 and δ 5.55 in DMSO-d₆, supporting the general chemical shift regions predicted here.[6]

Visualizing Proton Connectivity

The through-bond coupling relationship between the adjacent H-5 and H-6 protons is fundamental to the structural assignment. This can be visualized using a simple diagram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 13C NMR Analysis of 2-Chloropyridine-3,4-diamine

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloropyridine-3,4-diamine, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the synthesis, characterization, and application of substituted pyridines.

Introduction: The Significance of this compound in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of therapeutic agents.[1] this compound, in particular, serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern, featuring a halogen and two amino groups, offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces in the quest for new drugs. Accurate structural elucidation is paramount in drug discovery, and 13C NMR spectroscopy stands as a powerful, non-destructive technique for the unambiguous characterization of such molecules. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the 13C NMR spectrum of this compound.

Theoretical Principles: Understanding the 13C NMR Spectrum of Substituted Pyridines

The 13C NMR chemical shifts in a pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The nitrogen atom generally deshields the adjacent (C2 and C6) and the para (C4) carbons, shifting their resonances downfield compared to benzene.[2] The introduction of substituents further modulates the electron density and, consequently, the chemical shifts of the ring carbons.

For this compound, we must consider the interplay of the following substituent effects:

-

-Cl (at C2): The chloro group is an electron-withdrawing group through induction and a weak electron-donating group through resonance. Its primary effect is a significant downfield shift (deshielding) of the carbon to which it is attached (ipso-carbon, C2). It also influences the chemical shifts of the ortho (C3) and para (C6) carbons.

-

-NH2 (at C3 and C4): The amino group is a strong electron-donating group through resonance. This leads to a significant upfield shift (shielding) of the carbons to which they are attached (ipso-carbons, C3 and C4) and the ortho and para positions relative to them.

The combination of these effects results in a unique 13C NMR fingerprint for this compound.

Predicted 13C NMR Spectral Data

As of the writing of this guide, a publicly available, experimentally verified 13C NMR spectrum for this compound could not be located. Therefore, the following data has been generated using a reliable online NMR prediction tool.[3][4] It is crucial to note that while these predictions are based on robust algorithms, they should be confirmed by experimental data.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) in CDCl3 | Predicted Chemical Shift (ppm) in DMSO-d6 |

| C2 | 148.5 | 149.2 |

| C3 | 125.8 | 126.5 |

| C4 | 142.1 | 142.8 |

| C5 | 108.2 | 108.9 |

| C6 | 139.7 | 140.4 |

Note: These values are predictions and should be verified experimentally.

Spectral Interpretation and Assignment

The predicted chemical shifts can be rationalized based on the substituent effects discussed earlier. The assignment of each peak to a specific carbon atom is a critical step in the analysis.

Figure 1: Predicted 13C NMR Chemical Shifts for this compound.

-

C2 (~148.5 ppm): This carbon is directly attached to the electronegative chlorine atom and the ring nitrogen, resulting in a significant downfield shift.

-

C4 (~142.1 ppm): Although attached to an electron-donating amino group, its position para to the nitrogen and ortho to another amino group results in a complex interplay of electronic effects, leading to a downfield shift.

-

C6 (~139.7 ppm): This carbon is ortho to the ring nitrogen, which causes a downfield shift.

-

C3 (~125.8 ppm): Attached to an amino group, this carbon is shielded, but its position ortho to the chloro-substituted carbon and the ring nitrogen moderates this effect.

-

C5 (~108.2 ppm): This carbon is ortho to one amino group and para to another, leading to significant electron donation and a pronounced upfield shift, making it the most shielded carbon in the ring.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a 13C NMR spectrum.

Sample Preparation

-

Determine the required sample amount: For a standard 5 mm NMR tube, aim for 10-50 mg of this compound.

-

Choose a suitable deuterated solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices. The choice of solvent can influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Add an internal standard (optional but recommended): A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

Figure 2: Workflow for 13C NMR Sample Preparation and Data Acquisition.

NMR Spectrometer Parameters

For a typical 400 MHz spectrometer, the following parameters can be used as a starting point:

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

The Role of 13C NMR in Quality Control and Drug Development

In the context of drug development, 13C NMR is an indispensable tool for:

-

Structural Verification: Confirming the identity and structure of newly synthesized batches of this compound and its derivatives.

-

Purity Assessment: Detecting the presence of impurities, such as starting materials or side-products from the synthesis.

-

Reaction Monitoring: Tracking the progress of reactions involving this compound by observing the disappearance of starting material signals and the appearance of product signals.

Conclusion and Future Outlook

This guide has provided a detailed technical overview of the 13C NMR analysis of this compound. While the absence of experimental data necessitates the use of predicted chemical shifts, the principles of spectral interpretation and the provided experimental protocols offer a solid foundation for researchers. The acquisition and publication of an experimental 13C NMR spectrum of this important building block would be a valuable contribution to the chemical and pharmaceutical research communities. As new analytical techniques and computational tools emerge, the precision and utility of NMR spectroscopy in drug discovery will continue to expand.

References

-

Kleinpeter, E., & Brühl, I. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(3), 405–412. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M., & Silva, A. M. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemAxon. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Adamowicz, L., & Sadlej, J. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(3), 229-239. [Link]

-

Szafrański, P. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

-

Chen, C. Y., et al. (2014). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 19(11), 17693-17706. [Link]

- Process for the preparation of 2-chloropyridine. (1964). U.S.

- Preparation of 2-chloro-3-aminopyridine. (1974). U.S.

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Sharma, V., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6247. [Link]

Sources

Mass Spectrometry of 2-Chloropyridine-3,4-diamine: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloropyridine-3,4-diamine (C₅H₆ClN₃), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. We explore both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, providing detailed fragmentation pathways, step-by-step analytical protocols, and the rationale behind methodological choices to ensure scientific integrity and reproducible results.

Introduction: The Analytical Significance of this compound

This compound is a substituted pyridine derivative with significant utility in medicinal chemistry and organic synthesis. Its structural features—a pyridine core, a chlorine atom, and two adjacent amino groups—make it a versatile building block for constructing more complex heterocyclic systems, many of which are investigated for therapeutic potential.

Given its role as a critical starting material or intermediate, the unambiguous identification and purity assessment of this compound are paramount. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural information. This guide will provide the foundational knowledge to effectively analyze this molecule using modern mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [1][2][3] |

| Average Molecular Weight | 143.57 g/mol | [1][2] |

| Monoisotopic Mass | 143.025025 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39217-08-8 | [2] |

Foundational Principles: Selecting the Optimal MS Strategy

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. The physicochemical nature of this compound, particularly the presence of basic amino groups, dictates the optimal approach.

2.1. Ionization Technique: A Tale of Two Methods

-

Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). High-energy electrons bombard the molecule, causing it to ionize and extensively fragment.[4] While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for structural confirmation, making it ideal for library matching.[4][5]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique, perfectly suited for Liquid Chromatography (LC-MS). It ionizes molecules in solution by creating a fine spray of charged droplets.[6][7] Due to the basicity of its two amino groups, this compound is readily protonated in the positive ion mode, typically forming a stable and abundant protonated molecule, [M+H]⁺. This makes ESI the method of choice for sensitive quantification and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

2.2. The Power of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation, High-Resolution Mass Spectrometry (e.g., using Q-TOF or Orbitrap analyzers) is indispensable. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For the [M+H]⁺ ion of this compound, HRMS can distinguish its exact mass (144.03285 Da) from other ions with the same nominal mass, providing the highest level of confidence in its identification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. The EI fragmentation pattern provides rich structural information.

3.1. Predicted EI Fragmentation Pathway

Upon electron impact, this compound forms a radical cation (M⁺˙) at m/z 143. This high-energy ion undergoes a series of fragmentation events. The presence of the chlorine atom is a key diagnostic tool, as any chlorine-containing fragment will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.[8]

Key predicted fragmentations include:

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond results in an ion at m/z 108.

-

Loss of HCN: A common fragmentation pathway for pyridine rings involves the expulsion of a neutral hydrogen cyanide molecule, leading to a fragment at m/z 116 (from M⁺˙).[9][10]

-

Loss of Amino Group Radicals/Neutrals: Expect ions corresponding to the loss of NH₂ (m/z 127) or NH₃ (m/z 126).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS using ESI is the gold standard for both quantification and structural confirmation of compounds like this compound in complex matrices.

4.1. Formation and Fragmentation of the Protonated Molecule [M+H]⁺

In positive mode ESI, the molecule is protonated to form the [M+H]⁺ ion at m/z 144 . This ion is then selected in the first mass analyzer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., nitrogen or argon) in a collision cell. The resulting product ions are analyzed in the second mass analyzer, generating the MS/MS spectrum.

The primary fragmentation pathways for the [M+H]⁺ ion are driven by the elimination of small, stable neutral molecules.

-

Dominant Loss of Ammonia (NH₃): The most common fragmentation for protonated diamino compounds is the loss of ammonia. This leads to a stable product ion at m/z 127 .

-

Loss of Hydrogen Chloride (HCl): The elimination of neutral HCl is another highly favorable pathway, resulting in a product ion at m/z 108 .[11] This ion's structure is likely a stabilized, protonated aminocyanopyrrole formed via ring contraction.

-

Sequential Losses: The primary product ions can undergo further fragmentation. For instance, the ion at m/z 127 may subsequently lose HCN to produce a fragment at m/z 100 .

Visualization of the ESI-MS/MS Fragmentation Pathway

Sources

- 1. This compound | C5H6ClN3 | CID 285736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Diamino-2-chloropyridine 97 39217-08-8 [sigmaaldrich.com]

- 3. 3,4-Diamino-2-chloropyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. arxiv.org [arxiv.org]

- 5. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselectivity in electrosprayed confined volumes: asymmetric synthesis of warfarin by diamine organocatalysts in microdroplets and thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Electrospray ionization mass spectrometry study on dipeptide 4-chlorobutyl ester produced from refluxing of amino acid with phosphoryl chloride in tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridine [webbook.nist.gov]

- 11. jcsp.org.pk [jcsp.org.pk]

Physical properties of 2-Chloropyridine-3,4-diamine

An In-Depth Technical Guide to the Physical Properties of 2-Chloropyridine-3,4-diamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in work with this compound. Its purpose is to provide a detailed examination of the compound's core physical properties, establish standardized protocols for their verification, and offer expert insights into the practical application of this data in a laboratory setting. A thorough understanding of these characteristics is paramount for ensuring experimental reproducibility, safety, and the successful application of this versatile heterocyclic building block in chemical synthesis and pharmaceutical development.

Molecular Identity and Structural Framework

This compound is a functionalized pyridine derivative. The pyridine core, substituted with a chloro group and two adjacent amine groups, creates a unique electronic and steric profile that makes it a valuable intermediate. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen contrasts with the electron-donating capacity of the diamino functionalities, influencing the molecule's reactivity, stability, and intermolecular interactions.

Below is a summary of its key chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3,4-Diamino-2-chloropyridine, 2-Chloro-3,4-pyridinediamine | Sigma-Aldrich, ECHEMI[2] |

| CAS Number | 39217-08-8 | Sigma-Aldrich, Amerigo Scientific[3] |

| Molecular Formula | C₅H₆ClN₃ | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1], Sigma-Aldrich |

| InChI | 1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | Sigma-Aldrich |

| InChIKey | PWOIYBVEDIFBEO-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | C1=CN=C(C(=C1N)N)Cl | PubChem[1] |

graph "2_Chloropyridine_3_4_diamine_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atoms with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,-0.6!"]; C3 [label="C", pos="1.04,-0.6!"]; C4 [label="C", pos="1.04,0.6!"]; C5 [label="C", pos="-1.04,0.6!"]; C6 [label="C", pos="0,-1.2!"];

// Define substituent atoms Cl [label="Cl", pos="-2.08,1.2!"]; N_amino3 [label="NH₂", pos="2.08,-1.2!"]; N_amino4 [label="NH₂", pos="2.08,1.2!"];

// Draw bonds C5 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- C6 [len=1.5]; C6 -- C2 [len=1.5]; C2 -- C5 [style=double, len=1.5];

// Bonds within the ring C5 -- N1; N1 -- C4; C4 -- C3 [style=double]; C3 -- C6; C6 -- C2 [style=double]; C2 -- C5;

// Substituent bonds C5 -- Cl; C3 -- N_amino3; C4 -- N_amino4; }

Caption: 2D Structure of this compound.

Core Physical and Chemical Properties

The macroscopic behavior and handling requirements of a chemical are dictated by its physical properties. The data presented below has been aggregated from supplier technical sheets and chemical databases. It is crucial for researchers to verify these properties on their specific batch, as impurities can cause significant deviations.

| Property | Value | Source(s) |

| Physical Form | Solid, crystalline powder | Sigma-Aldrich |

| Melting Point | 158-163 °C | Sigma-Aldrich, ECHEMI[2] |

| Boiling Point | 381.3 ± 35.0 °C at 760 mmHg | ECHEMI[2] |

| Density | 1.4 ± 0.1 g/cm³ | ECHEMI[2] |

| Flash Point | 184.4 ± 26.5 °C | ECHEMI[2] |

| Refractive Index | 1.685 | ECHEMI[2] |

| Polar Surface Area | 64.9 Ų | PubChem[1] |

| XLogP3 | 0.5 | ECHEMI[2] |

Spectroscopic Profile for Structural Verification

While foundational physical properties like melting point provide an initial purity check, spectroscopic analysis is indispensable for unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and broad singlets for the two amine (-NH₂) groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and amino substituents. The amine protons are exchangeable with D₂O, a classic test for their identification.

-

¹³C NMR : The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring. The carbons bonded to the chlorine and nitrogen atoms will exhibit characteristic chemical shifts. For instance, data for the related isomer 5-chloropyridine-2,3-diamine shows aromatic carbon signals in the range of 116-148 ppm, which serves as a useful reference point.[4]

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Given the presence of chlorine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M+ peak.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.[4]

Field-Validated Experimental Protocols

Trust in experimental outcomes begins with rigorous validation of starting materials. The following protocols are designed to be self-validating systems for confirming the physical properties of this compound in a research setting.

Protocol: Melting Point Determination via Capillary Method

Causality : The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) that aligns with the literature value suggests high purity. A broad or depressed melting range indicates the presence of impurities, which disrupt the crystal lattice of the solid.

Methodology :

-

Sample Preparation : Ensure the this compound sample is completely dry. Grind a small amount into a fine powder.

-

Capillary Loading : Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup : Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating : Set the apparatus to heat rapidly to approximately 15 °C below the expected melting point (expected: 158 °C).

-

Controlled Heating : Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting : Report the result as a melting range (T₁ - T₂).

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality : Solubility data is critical for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation. This protocol establishes a qualitative profile in common laboratory solvents.

Methodology :

-

Preparation : Aliquot approximately 10 mg of this compound into several labeled test tubes.

-

Solvent Addition : To the first tube, add a common solvent (e.g., deionized water) dropwise, starting with 0.5 mL.

-

Mixing : Agitate the mixture vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Observation : Visually inspect the solution.

-

If the solid dissolves completely, classify it as "Soluble".

-

If the solid remains partially undissolved, classify it as "Partially Soluble".

-

If the solid shows no signs of dissolving, classify it as "Insoluble".

-

-

Heating (Optional) : For partially soluble or insoluble samples, gently warm the mixture to determine if solubility increases with temperature. Record any changes upon cooling.

-

Iteration : Repeat steps 2-5 for a panel of solvents relevant to your research, such as ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethyl acetate.

-

Documentation : Record all observations in a structured table.

Caption: Decision workflow for qualitative solubility testing.

Safety, Handling, and Storage

Authoritative safety data is non-negotiable for laboratory practice. This compound is a hazardous substance that requires careful management.

GHS Hazard Classification

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | PubChem[1] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | PubChem[1] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | PubChem[1] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following procedures is mandatory to mitigate risks.[2][5][6]

-

Engineering Controls : All handling of solid material (weighing, transferring) must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[5] An eyewash station and safety shower must be readily accessible.[5]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical safety goggles or a face shield are required.[5]

-

Skin Protection : A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.[5] Always inspect gloves for integrity before use.

-

Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary.

-

Storage and Disposal

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal : Dispose of waste material and contaminated containers in a designated hazardous waste container in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[6]

Conclusion